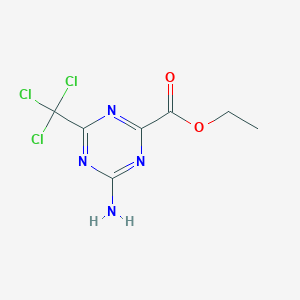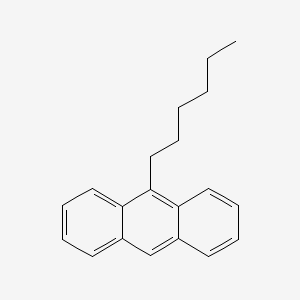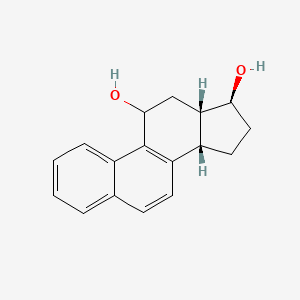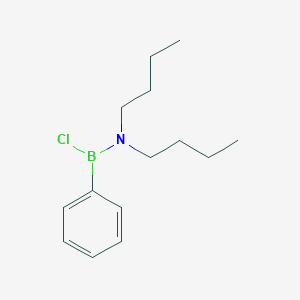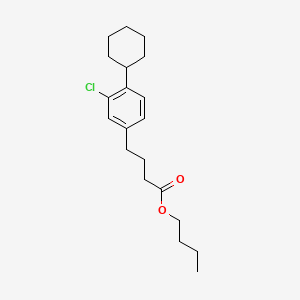
Butyl 4-(3-chloro-4-cyclohexylphenyl)butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl 4-(3-chloro-4-cyclohexylphenyl)butanoate is an organic compound with the molecular formula C18H27ClO2. It is known for its unique structure, which includes a butanoate ester linked to a chlorinated cyclohexylphenyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 4-(3-chloro-4-cyclohexylphenyl)butanoate typically involves the esterification of 4-(3-chloro-4-cyclohexylphenyl)butanoic acid with butanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
Butyl 4-(3-chloro-4-cyclohexylphenyl)butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chlorine atom in the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-(3-chloro-4-cyclohexylphenyl)butanoic acid or corresponding ketones.
Reduction: Formation of butyl 4-(3-chloro-4-cyclohexylphenyl)butanol.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Butyl 4-(3-chloro-4-cyclohexylphenyl)butanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the formulation of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Butyl 4-(3-chloro-4-cyclohexylphenyl)butanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Butyl 4-(3-chloro-4-phenyl)butanoate: Lacks the cyclohexyl group, which may affect its chemical and biological properties.
Butyl 4-(3-bromo-4-cyclohexylphenyl)butanoate: Contains a bromine atom instead of chlorine, potentially altering its reactivity and applications.
Butyl 4-(3-chloro-4-cyclohexylphenyl)propanoate: Differs in the length of the carbon chain, which can influence its physical and chemical characteristics.
Uniqueness
Butyl 4-(3-chloro-4-cyclohexylphenyl)butanoate is unique due to the presence of both a chlorinated phenyl ring and a cyclohexyl group. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Propiedades
Número CAS |
32808-70-1 |
|---|---|
Fórmula molecular |
C20H29ClO2 |
Peso molecular |
336.9 g/mol |
Nombre IUPAC |
butyl 4-(3-chloro-4-cyclohexylphenyl)butanoate |
InChI |
InChI=1S/C20H29ClO2/c1-2-3-14-23-20(22)11-7-8-16-12-13-18(19(21)15-16)17-9-5-4-6-10-17/h12-13,15,17H,2-11,14H2,1H3 |
Clave InChI |
IDMPRHBIZIRFRE-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC(=O)CCCC1=CC(=C(C=C1)C2CCCCC2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



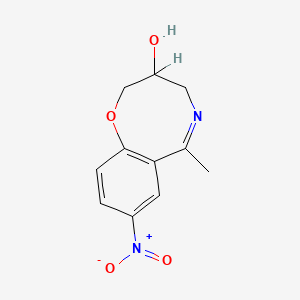
![3,5-Diphenyl-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(3H,5H)-dione](/img/structure/B14697246.png)

![Phenol, 4-[(3-methylphenyl)methyl]-](/img/structure/B14697257.png)
![1,3,13-Triazadispiro[4.1.5~7~.3~5~]pentadecane](/img/structure/B14697265.png)

